molecular formula C13H12N2O2 B1429692 3-((5-Methylpyridin-2-yl)amino)benzoic acid CAS No. 1099057-20-1

3-((5-Methylpyridin-2-yl)amino)benzoic acid

Cat. No.: B1429692
CAS No.: 1099057-20-1
M. Wt: 228.25 g/mol
InChI Key: SDJXUYBWAFPJMH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((5-Methylpyridin-2-yl)amino)benzoic acid typically involves the following steps:

  • Nitration: The starting material, 5-methylpyridin-2-amine, undergoes nitration to introduce a nitro group at the 3-position of the pyridine ring.

  • Reduction: The nitro group is then reduced to an amino group, resulting in 3-amino-5-methylpyridin-2-amine.

  • Coupling Reaction: The amino group of 3-amino-5-methylpyridin-2-amine is coupled with benzoic acid chloride or its derivatives to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3-((5-Methylpyridin-2-yl)amino)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.

  • Reduction: Reduction reactions can be performed to convert the benzoic acid moiety into its corresponding alcohol or aldehyde.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often requiring a base to deprotonate the amino group.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Alcohols and aldehydes derived from the benzoic acid moiety.

  • Substitution Products: Derivatives with different functional groups replacing the amino group.

Scientific Research Applications

3-((5-Methylpyridin-2-yl)amino)benzoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate the interaction of pyridine derivatives with biological targets.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-((5-Methylpyridin-2-yl)amino)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

3-((5-Methylpyridin-2-yl)amino)benzoic acid can be compared with other similar compounds, such as:

  • 3-((4-Methylpyridin-2-yl)amino)benzoic acid: Similar structure but with a methyl group at the 4-position of the pyridine ring.

  • 3-((3-Methylpyridin-2-yl)amino)benzoic acid: Similar structure but with a methyl group at the 3-position of the pyridine ring.

  • 3-((2-Methylpyridin-2-yl)amino)benzoic acid: Similar structure but with a methyl group at the 2-position of the pyridine ring.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. This compound's distinct structure allows it to interact with specific targets and pathways, making it valuable in various applications.

Properties

IUPAC Name

3-[(5-methylpyridin-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-5-6-12(14-8-9)15-11-4-2-3-10(7-11)13(16)17/h2-8H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJXUYBWAFPJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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